Ranimustine
Übersicht
Beschreibung
Ranimustine (also known as MCNU and marketed under the tradename Cymerin) is a nitrosourea alkylating agent. It is approved in Japan for the treatment of chronic myelogenous leukemia and polycythemia vera .
Molecular Structure Analysis
Ranimustine has the molecular formula C10H18ClN3O7 and a molar mass of 327.72 g/mol . It is a chloroethylnitrosourea derivative .Chemical Reactions Analysis
Ranimustine, as a nitrosourea alkylating agent, forms electrophilic alkyl groups that covalently bond to other molecules. This property allows it to cause intra- and inter-strand crosslinks between DNA bases, resulting in cell death .Physical And Chemical Properties Analysis
Ranimustine is a light yellow crystal . It has a molecular weight of 327.72 g/mol and a chemical formula of C10H18ClN3O7 .Wissenschaftliche Forschungsanwendungen
Antitumor Activity
Ranimustine (MCNU) has demonstrated significant antitumor activity against a variety of experimental tumors, including hematological malignancies and solid tumors. It has shown effectiveness against adenocarcinoma of the lung, squamous cell carcinoma of the lung, renal cell carcinoma, bladder tumor, ovarian cancer, and brain tumor. Interestingly, while MCNU and nimustine (ACNU) have similar antitumor spectra, distinct differences in their activities in identical specimens suggest MCNU's potential for clinical studies in various solid tumors (Fujimoto, Tokita, & Nitta, 1991).
Polyamine Levels in Brain Cancer
In a study focusing on polyamine levels in rat brains, both MCNU and ACNU affected polyamine concentrations in various brain regions, indicating their potential for treating brain cancers. The study proposed an "organ-specific therapy" approach, based on the polyamine level induced by the drug in each cancer-bearing tissue (Watanabe, Sato, Nagase, & Ohkuma, 2008).
Combination Chemotherapy in Multiple Myeloma
Ranimustine has been used in combination chemotherapy regimens for multiple myeloma. One study evaluated the efficacy of a combination chemotherapy regimen including ranimustine and evaluated the efficacy of interferon α maintenance. The results demonstrated a high response rate and similar survival rates compared to longer induction regimens (Wada, Mizoguchi, Kuriya, et al., 2000).
Clinical Phase Studies for Myeloproliferative Disorders
In clinical phase studies, ranimustine showed excellent responses against chronic myelogenous leukemia, polycythemia vera, and thrombocythemia, with moderate responses against lymphoma or myeloma. The long duration of response and mild side effects make ranimustine a potentially effective drug for myeloproliferative disorders (Masaoka, 2020).
Chemotherapy for Malignant Astrocytomas
A study assessed the safety, tolerance, and efficacy of a combination chemotherapy regimen consisting of ranimustine and recombinant human mutant tumor necrosis factor-alpha for patients with newly diagnosed supratentorial malignant astrocytomas. The study concluded that the combined chemotherapy might benefit patients with anaplastic astrocytoma (Fukushima, Yamamoto, Oshiro, et al., 2003).
Effectiveness in Essential Thrombocythemia and Polycythemia Vera
Ranimustine has been effective in treating essential thrombocythemia and polycythemia vera. The drug was administered intravenously, showing significant therapeutic effects maintained for several months, with minimal side effects such as mild nausea (Nagai, Tasaka, Kamano, et al., 1988).
Conditioning Regimen Before Autologous Peripheral Blood Stem Cell Transplantation
Ranimustine has been included in conditioning regimens before autologous peripheral blood stem cell transplantation for lymphoma. The regimen showed promise for relapsed or refractory lymphoma, with tolerable side effects (Asakura, Tanosaki, Kim, et al., 2008).
Interferon-β and Radiotherapy for Malignant Glioma
Combined treatment with interferon-beta, MCNU (Ranimustine), and radiotherapy was assessed in patients with malignant glioma. The combination therapyshowed a pronounced effect on untreated malignant glioma, particularly when initial therapy was followed up with maintenance therapy. The results highlighted the potential of this combination therapy in improving the prognosis of patients with malignant glioma (Wakabayashi, Hatano, Kajita, et al., 2000).
Implications in Toxicology and Anesthesia
The study of cimetidine and ranitidine, drugs similar in function to ranimustine, explored their actions at various cholinergic sites. The findings suggest possible implications in toxicology and anesthesia, highlighting the need for careful consideration of drug interactions during anesthetic procedures (Gwee & Cheah, 1986).
Treatment for Pediatric Essential Thrombocythemia
Ranimustine's therapeutic effectiveness was studied in elderly patients with essential thrombocythemia, showing it to be effective in controlling platelet counts and preventing thrombosis and bleeding. These findings indicate the potential use of MCNU in managing chronic myeloproliferative disorders in various age groups, including pediatric patients (Umeda, Iijima, Arai, et al., 2002).
Ranimustine in Lymphoma Transplantation Therapy
The study evaluated the MEAM regimen (including ranimustine) as a conditioning regimen before autologous hematopoietic stem cell transplantation for lymphoma. The outcomes were at least equivalent to those with the BEAM regimen, suggesting MEAM as a promising alternative (Sugimoto, Ito, Mashima, et al., 2016).
Safety and Efficacy in Auto-Peripheral Blood Stem Cell Transplantation
The safety and therapeutic efficacy of high-dose Ara-C MEAM therapy, including ranimustine, were evaluated before auto-peripheral blood stem cell transplantation for malignant lymphoma. The study found the regimen to be safe and effective, providing valuable insights into optimizing treatment strategies (Yui, Wakita, Nagata, et al., 2022).
Effect on Myeloproliferative Disorder and Chronic Myelomonocytic Leukemia
A study on the efficacy of ranimustine in treating myeloproliferative disorders and chronic myelomonocytic leukemia demonstrated its potential benefits in managing these conditions. The high overall efficacy rate and manageable side effects position MCNU as a valuable option in treating these disorders (Maeda, Okabe, Kurosawa, et al., 1991).
Gastric Acidity Inhibitors and Pediatric Infection Risks
Research on gastric acidity inhibitors, which include drugs similar to ranimustine, revealed an increased risk of acute gastroenteritis and community-acquired pneumonia in children. This study underlines the importance of considering potential side effects and the risk of infections when prescribing such medications (Canani, Cirillo, Roggero, et al., 2006).
Safety And Hazards
Ranimustine should be handled with care to avoid dust formation and inhalation of mist, gas, or vapors. Contact with skin and eyes should be avoided, and chemical impermeable gloves should be worn during handling . Major toxicities associated with Ranimustine include nausea, anorexia, febrile neutropenia, diarrhea, and mucositis .
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
1-(2-chloroethyl)-1-nitroso-3-[[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-methoxyoxan-2-yl]methyl]urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18ClN3O7/c1-20-9-8(17)7(16)6(15)5(21-9)4-12-10(18)14(13-19)3-2-11/h5-9,15-17H,2-4H2,1H3,(H,12,18)/t5-,6-,7+,8-,9+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHHFEZNOXOZZQA-ZEBDFXRSSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(C(C(C(O1)CNC(=O)N(CCCl)N=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CNC(=O)N(CCCl)N=O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18ClN3O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501015584 | |
Record name | Ranimustine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501015584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
327.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ranimustine | |
CAS RN |
58994-96-0 | |
Record name | Ranimustine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58994-96-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ranimustine [INN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058994960 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ranimustine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB13832 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ranimustine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501015584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | RANIMUSTINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RYH2T97J77 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.